1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-10(11(16)17)14-15(6)7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJSMVXSOHEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenyl hydrazine with methyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one of the chlorine atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, phenols.
Reduction: Amines, alcohols.
Substitution: Halogenated phenyl derivatives, nitro compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Electronic and Steric Effects
- The 3,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects and steric bulk compared to mono-chloro analogs (e.g., 4-chlorophenyl in ).
- AM251 () demonstrates how replacing the carboxylic acid with a carboxamide and adding iodophenyl/phenyl groups dramatically increases molecular weight and receptor-binding specificity, highlighting the trade-off between functionality and complexity .
Biological Activity
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1020724-32-6) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H8Cl2N2O2
- Molecular Weight : 271.10 g/mol
- CAS Number : 1020724-32-6
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutic agents such as doxorubicin. The presence of the dichlorophenyl group is believed to enhance its cytotoxic activity by facilitating interactions with cellular targets involved in tumor growth regulation .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity. In vitro assays indicated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process. The reported IC50 values for COX-2 inhibition were found to be significantly lower than those of standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory conditions .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. It demonstrated efficacy against several pathogenic bacterial strains, indicating its potential use as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
Structure-Activity Relationships (SAR)
The SAR analysis of this compound reveals that modifications to the pyrazole ring and substituents on the phenyl group significantly influence its biological activity. Key findings include:
- Dichlorophenyl Group : Essential for enhancing anticancer and anti-inflammatory activities.
- Methyl Substitution : The presence of a methyl group at the 5-position of the pyrazole ring appears to optimize binding affinity to target proteins involved in cancer and inflammation pathways.
Data Tables
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 23.8 ± 0.20 | |
| Anticancer Activity (various cell lines) | Comparable to Doxorubicin | |
| Antimicrobial Efficacy | Varies by strain |
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., HT29 colon cancer cells), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could be a candidate for further development in cancer therapy due to its potent activity and favorable SAR profile.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory properties demonstrated that the compound effectively reduced edema in carrageenan-induced paw edema models in rats. The results suggested that its mechanism involves inhibition of pro-inflammatory cytokines and mediators, highlighting its potential for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are established synthetic routes for 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via cross-coupling reactions. For example:
- Step 1 : React 3,4-dichlorophenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .
- Step 2 : Hydrolysis of the ester group using NaOH/HCl to yield the carboxylic acid moiety .
- Optimization : Palladium-catalyzed Suzuki-Miyaura coupling may introduce substituents for structure-activity studies .
Q. How is the compound structurally characterized?
- Methodological Answer :
- NMR/IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR) and aromatic/chlorine substituents .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2/c) resolve bond lengths (C-Cl ~1.73 Å) and dihedral angles between the pyrazole and dichlorophenyl groups .
- Mass Spectrometry : Validate molecular weight (theoretical: ~381.6 g/mol) via ESI-MS .
Q. What initial biological activities have been reported?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values correlate with substituent electronegativity, where chlorine enhances target binding .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, noting IC₅₀ values compared to reference drugs like celecoxib .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields suitable single crystals.
- Data Collection : High-resolution synchrotron radiation (λ = 0.71073 Å) mitigates absorption errors (ψ-scan correction, Tmin/Tmax = 0.853–0.947) .
- Refinement Challenges : Disordered chlorine atoms require constrained isotropic displacement parameters (Ueq ~0.08 Ų) .
Q. How to design structure-activity relationship (SAR) studies for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace methyl or chlorine groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) moieties.
- Biological Testing : Compare IC₅₀ values across modified analogs in enzyme inhibition assays (e.g., COX-2, CYP450) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like cannabinoid receptors .
Q. How to address contradictions in reported biological data?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) with standardized cell lines (ATCC-validated).
- Metabolic Stability : Use liver microsomes to assess compound degradation rates, which may explain variability in IC₅₀ values .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to estimate logP (~3.2), solubility (LogS = -4.2), and BBB permeability .
- QSAR Modeling : Train models on pyrazole derivatives using descriptors like polar surface area (PSA) and H-bond donors/acceptors .
- Docking Studies : Simulate binding to CYP3A4 (PDB: 1TQN) to predict metabolic liabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
